molecular formula C15H20O2 B15159570 2-(2-Methoxy-5-methylphenyl)-2-methylcyclohexan-1-one CAS No. 669777-26-8

2-(2-Methoxy-5-methylphenyl)-2-methylcyclohexan-1-one

Cat. No.: B15159570
CAS No.: 669777-26-8
M. Wt: 232.32 g/mol
InChI Key: YIACOQICHYBPGX-UHFFFAOYSA-N
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Description

2-(2-Methoxy-5-methylphenyl)-2-methylcyclohexan-1-one is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-5-methylphenyl)-2-methylcyclohexan-1-one typically involves the reaction of 2-methoxy-5-methylphenyl derivatives with cyclohexanone under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-5-methylphenyl)-2-methylcyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols

    Substitution: Formation of halogenated or nitrated aromatic compounds

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-5-methylphenyl)-2-methylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

CAS No.

669777-26-8

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

2-(2-methoxy-5-methylphenyl)-2-methylcyclohexan-1-one

InChI

InChI=1S/C15H20O2/c1-11-7-8-13(17-3)12(10-11)15(2)9-5-4-6-14(15)16/h7-8,10H,4-6,9H2,1-3H3

InChI Key

YIACOQICHYBPGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2(CCCCC2=O)C

Origin of Product

United States

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